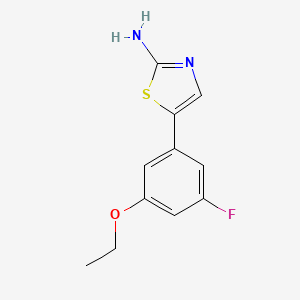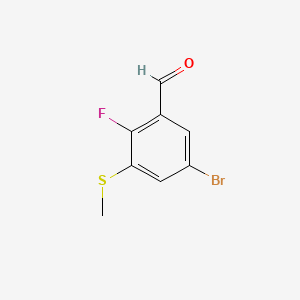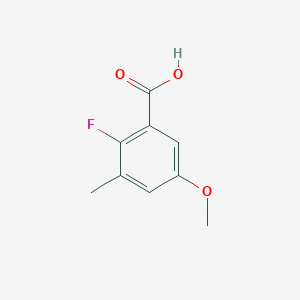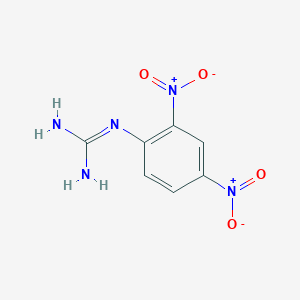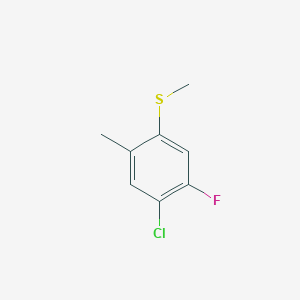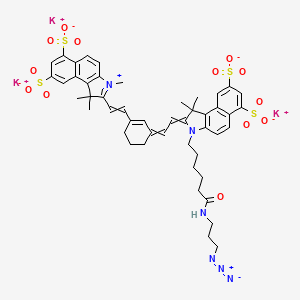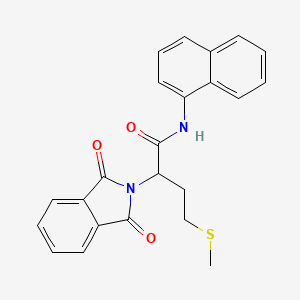![molecular formula C15H29NO4 B14758727 Diethyl butyl[2-(dimethylamino)ethyl]propanedioate CAS No. 1112-20-5](/img/structure/B14758727.png)
Diethyl butyl[2-(dimethylamino)ethyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl butyl[2-(dimethylamino)ethyl]propanedioate is a chemical compound with a complex structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl butyl[2-(dimethylamino)ethyl]propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (malonic ester) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl butyl[2-(dimethylamino)ethyl]propanedioate can undergo various chemical reactions, including:
Alkylation: The enolate ion formed from the compound can react with alkyl halides to introduce new alkyl groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form carboxylic acids.
Decarboxylation: Upon heating, the compound can lose carbon dioxide to form substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium ethoxide in ethanol: Used to form the enolate ion.
Alkyl halides: Used for alkylation reactions.
Aqueous hydrochloric acid: Used for hydrolysis and decarboxylation reactions.
Major Products
Substituted malonic esters: Formed through alkylation.
Substituted monocarboxylic acids: Formed through hydrolysis and decarboxylation.
Scientific Research Applications
Diethyl butyl[2-(dimethylamino)ethyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl butyl[2-(dimethylamino)ethyl]propanedioate involves its interaction with various molecular targets. The ester and amine groups allow it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry. The exact pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in alkylation and decarboxylation reactions.
Dimethyl malonate: Another ester with similar properties but different alkyl groups.
Ethyl acetoacetate: A related compound with a keto group instead of an amine group.
Uniqueness
Diethyl butyl[2-(dimethylamino)ethyl]propanedioate is unique due to the presence of both ester and amine functional groups, which provide it with a broader range of reactivity compared to simpler esters like diethyl malonate .
Properties
CAS No. |
1112-20-5 |
|---|---|
Molecular Formula |
C15H29NO4 |
Molecular Weight |
287.39 g/mol |
IUPAC Name |
diethyl 2-butyl-2-[2-(dimethylamino)ethyl]propanedioate |
InChI |
InChI=1S/C15H29NO4/c1-6-9-10-15(11-12-16(4)5,13(17)19-7-2)14(18)20-8-3/h6-12H2,1-5H3 |
InChI Key |
AULBFGCILFKTCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCN(C)C)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


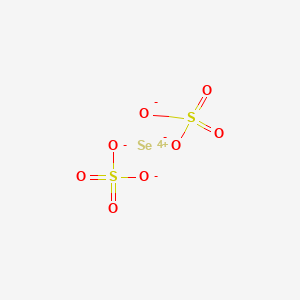
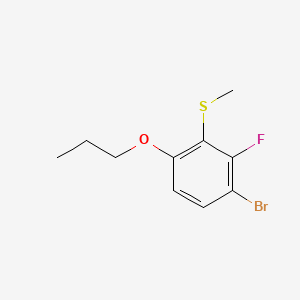
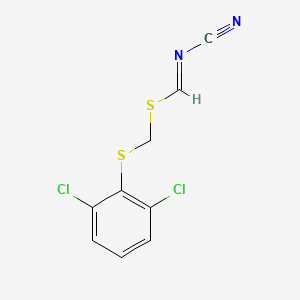
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
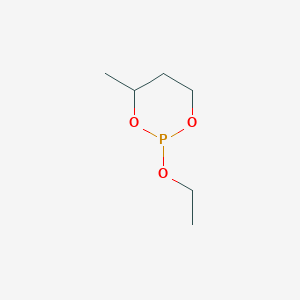
![Pyrido[3,2-f][1,7]phenanthroline](/img/structure/B14758673.png)
